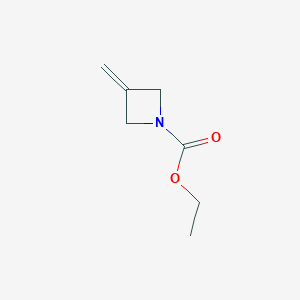

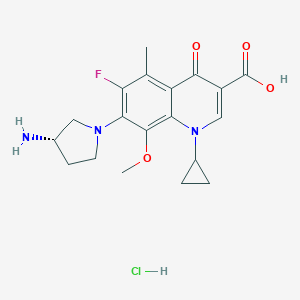

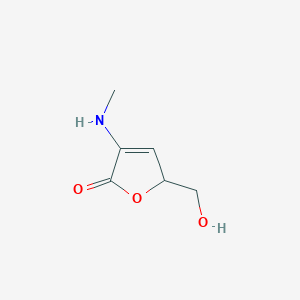

![molecular formula C18H18O3S2 B067826 3-(苄基硫)-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯 CAS No. 172516-35-7](/img/structure/B67826.png)

3-(苄基硫)-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and similar compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, Mohareb et al. (2000) discussed the synthesis of related pyrazoles, pyridazines, and pyrimidines from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b] thiophene 3-carboxylate, highlighting the versatility of these thiophene derivatives in generating fused thiophene compounds with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various analytical techniques, including IR, NMR, and X-ray diffraction. For instance, Menati et al. (2020) prepared a new azo-Schiff base related to ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and its structure was characterized by elemental analysis, IR, HNMR spectroscopy, and single-crystal X-ray diffraction, demonstrating the planar geometric structure and the presence of intermolecular hydrogen bonds (Menati, Mir, Notash, آزاد اسلامی, & شهید بهشتی, 2020).

Chemical Reactions and Properties

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, leading to a wide range of derivatives with interesting properties. For example, Wardaman (2000) described its reactivity towards different reagents, including active methylene compounds, to synthesize fused heterocyclic systems (Wardaman, 2000).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined using techniques like X-ray crystallography, as demonstrated in the study by Menati et al. (Menati et al., 2020).

科学研究应用

抗炎剂

噻吩衍生物已被报道具有抗炎特性 . 因此,“3-(苄基硫)-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯” 可能用于开发新的抗炎药物。

抗精神病药物

噻吩化合物已显示出抗精神病作用 . 这表明我们感兴趣的化合物可以用于治疗精神疾病。

抗心律失常剂

噻吩衍生物已被发现具有抗心律失常特性 . 这打开了使用“3-(苄基硫)-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯” 治疗心脏节律障碍的可能性。

抗焦虑药物

噻吩化合物已显示出抗焦虑作用 . 这表明我们的化合物可能用于开发新的抗焦虑药物。

抗真菌剂

噻吩衍生物已被报道具有抗真菌特性 . 这表明“3-(苄基硫)-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯” 可用于开发新的抗真菌药物。

抗氧化剂

噻吩化合物已显示出抗氧化作用 . 这表明我们的化合物可能用于开发新的抗氧化药物。

抗有丝分裂剂

噻吩衍生物已被发现具有抗有丝分裂特性 . 这打开了使用“3-(苄基硫)-4-氧代-4,5,6,7-四氢苯并[c]噻吩-1-羧酸乙酯” 治疗与细胞分裂相关的疾病(如癌症)的可能性。

抗癌剂

噻吩化合物已显示出抗癌作用 . 这表明我们的化合物可能用于开发新的抗癌药物。

安全和危害

作用机制

Target of Action

The primary targets of Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate are currently unknown. This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects . .

Mode of Action

As a thiophene derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities . .

属性

IUPAC Name |

ethyl 3-benzylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGLCIVVJISXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381142 | |

| Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172516-35-7 | |

| Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate interact with adenosine receptors and what are the downstream effects?

A1: Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, also referred to as BTH4 in the study, acts as an antagonist at both A1 and A2a adenosine receptors. [] While the precise binding mechanism wasn't fully elucidated in this study, the research suggests that BTH4 might compete with adenosine for binding sites on these receptors. [] This competitive binding prevents adenosine from exerting its usual effects.

Q2: What is the impact of structural modifications on the activity and selectivity of Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate towards adenosine receptors?

A2: The study emphasizes the importance of specific structural features within the tetrahydrobenzothiophenone scaffold for adenosine receptor affinity and selectivity. [] Here's a breakdown:

- 3-Thioether Group: A 3-thioether group emerged as favorable for binding. Interestingly, A2a receptor affinity exhibited a strong dependence on the thioether substituent, unlike A1 receptors. []

- 1-Position Substituent: A carboxylic acid-derived group at the thiophene ring's 1-position proved essential for receptor binding. Notably, esters exhibited higher potency at A1 receptors compared to corresponding carboxyl hydrazides or carboxylic acid derivatives. []

- 4-Keto Group: The presence of a 4-keto group on the saturated ring enhanced receptor affinity. []

- 6-Position Substitution: Dimethyl substitution at the saturated ring's 6-position was tolerated without significantly affecting binding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)